
N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as MPA-NQ, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of quinazolinone and has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide involves the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. By inhibiting this enzyme, N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide can induce DNA damage and ultimately lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer properties, N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has also been shown to have other biochemical and physiological effects. Studies have shown that N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide can inhibit the production of inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. Additionally, N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide in lab experiments is its specificity for inhibiting DNA topoisomerase II, making it a useful tool for studying the role of this enzyme in various cellular processes. However, one limitation of using N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide is its low solubility in aqueous solutions, which may make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide. One area of interest is the development of N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide and its potential applications in the treatment of cancer and other diseases. Finally, research is needed to determine the safety and toxicity of N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide in vivo, which will be important for its eventual use in clinical settings.
Conclusion:
In conclusion, N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide is a synthetic compound that has potential applications in scientific research, particularly in the field of cancer research. Its mechanism of action involves the inhibition of DNA topoisomerase II, and it has been shown to have potential anti-cancer, anti-inflammatory, and antioxidant properties. While it has advantages for lab experiments, such as its specificity for inhibiting DNA topoisomerase II, it also has limitations, such as its low solubility. Future research is needed to fully understand the potential of N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide and its derivatives in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide involves the reaction of 2-aminobenzophenone with mesityl oxide to form 2-(2-mesityloxyphenyl)benzophenone. This intermediate compound is then reacted with anthranilic acid to produce N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide. The overall yield of this synthesis method is approximately 50%.
Aplicaciones Científicas De Investigación
N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. Additionally, N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as an anti-cancer agent.
Propiedades
IUPAC Name |
2-(2-oxo-4-phenylquinazolin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-16-13-17(2)23(18(3)14-16)26-22(29)15-28-21-12-8-7-11-20(21)24(27-25(28)30)19-9-5-4-6-10-19/h4-14H,15H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUKDDJWDMSTKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-(azepan-1-ylsulfonyl)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2911908.png)
![tert-butyl N-[(2-aminophenyl)methyl]-N-ethylcarbamate](/img/structure/B2911911.png)

![2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione](/img/structure/B2911916.png)
![4-{4-cyano-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2911918.png)
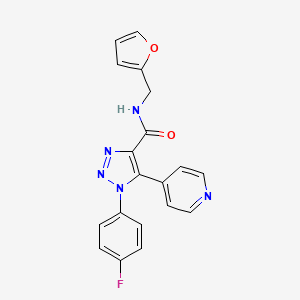
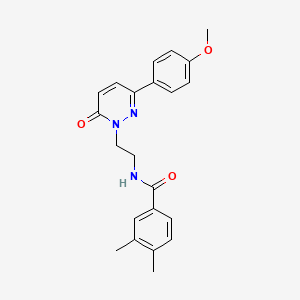
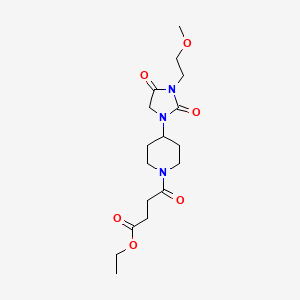
![1-(2-chlorophenyl)-3-(4-ethoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2911925.png)
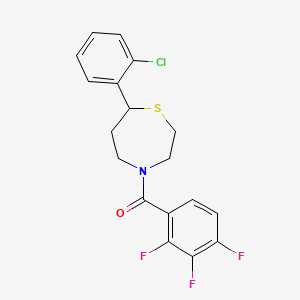
![N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2911927.png)
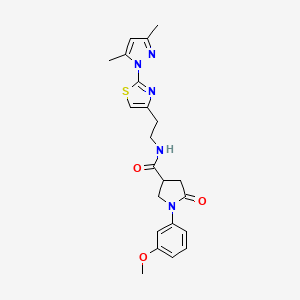
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine](/img/structure/B2911929.png)
![3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B2911931.png)